1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Description
Stereochemical Configuration Analysis: (3S,4S) vs. (2S,4R) Isomerism
The stereochemical complexity of 1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid centers on the presence of two chiral centers at positions 3 and 4 of the pyrrolidine ring. The absolute configuration at these positions fundamentally influences the compound's three-dimensional structure, physicochemical properties, and biological activity. The (3S,4S) stereoisomer represents one major diastereomeric form, characterized by specific spatial arrangements of the carboxylic acid group and methyl substituent. This configuration exhibits distinct conformational preferences that differentiate it from alternative stereoisomeric arrangements.
The (2S,4R) stereoisomer presents an alternative stereochemical arrangement where the carboxylic acid functionality occupies the 2-position rather than the 3-position, while maintaining the R-configuration at the 4-position. This positional isomerism significantly alters the molecular geometry and creates fundamentally different chemical environments around the pyrrolidine ring. Nuclear magnetic resonance studies have demonstrated clear distinctions between these stereoisomers, with characteristic chemical shift patterns that enable unambiguous identification and quantification of each form. The conformational dynamics of the pyrrolidine ring system are strongly influenced by the stereochemical arrangement, with different isomers exhibiting preferential ring puckering modes.
Analytical separation of stereoisomeric mixtures has been achieved through high-performance liquid chromatography using chiral stationary phases. The (3S,4S) and (2S,4R) configurations exhibit distinct retention times on chiral columns, enabling quantitative analysis of diastereomeric ratios in synthetic mixtures. The stereochemical purity of individual isomers can be determined with high precision, with analytical methods capable of detecting minor impurities at levels below 1%. Synthetic routes often produce mixtures of stereoisomers, necessitating careful analytical characterization to establish the predominant configuration and overall stereochemical composition.
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSDCAWNDONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119512-35-4 | |
| Record name | (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Pyrrolidine Amine
- Reagents: Pyrrolidine derivative (4-methylpyrrolidine-3-carboxylic acid), di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydroxide or triethylamine).
- Solvent: Acetonitrile or dichloromethane.
- Conditions: Room temperature, typically 1–4 hours.
- Mechanism: The amine nucleophilically attacks Boc2O, forming the Boc-protected amine and releasing CO2 and tert-butanol as byproducts.
- Outcome: Formation of this compound with high yield and purity.
Functionalization of the Pyrrolidine Ring
- The 3-carboxylic acid functionality is generally introduced by oxidation or substitution reactions on the pyrrolidine ring precursors.
- Methyl substitution at the 4-position is introduced either by starting from appropriately substituted pyrrolidine or via alkylation reactions.
- The stereochemistry is controlled by choice of starting materials and reaction conditions to obtain the desired trans- or cis-isomers, with trans-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid being a common target.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
Preparation Protocol Example
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-methylpyrrolidine-3-carboxylic acid, Boc2O, triethylamine, acetonitrile, RT, 3 h | Boc protection of amine group | 80-90% |
| 2 | Purification by silica gel chromatography (DCM/MeOH 95:5) | Isolation of pure Boc-protected product | - |
Note: Reaction times and yields may vary depending on scale and purity of starting materials.
Formulation and Solubility Considerations
For in vivo or further synthetic applications, the compound is often prepared as stock solutions in solvents such as DMSO, corn oil, PEG300, or Tween 80 mixtures. The preparation involves dissolving the compound in DMSO to form a master solution, followed by sequential addition of co-solvents with mixing and clarification steps to ensure a clear solution suitable for biological studies.
| Stock Solution Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
|---|---|---|---|
| 1 mM | 4.36 mL | 21.81 mL | 43.62 mL |
| 5 mM | 0.87 mL | 4.36 mL | 8.72 mL |
| 10 mM | 0.44 mL | 2.18 mL | 4.36 mL |
Table: Volumes for stock solution preparation of trans-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid in DMSO
Research Findings and Analysis
- The Boc protection method provides a robust and high-yielding route to protect the amine functionality without affecting the carboxylic acid group.
- The stereochemical integrity of the pyrrolidine ring is maintained during Boc protection.
- The compound’s stability under mild reaction conditions enables its use as an intermediate in peptide synthesis and other complex organic transformations.
- The use of co-solvent systems for solubilization facilitates its application in biological assays and in vivo formulations.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: AlCl3 and TMSI are used for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide as byproducts .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, leading to the formation of a carbocation, which is then eliminated to yield the free amine and carbon dioxide .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
(a) Protecting Group Chemistry
(b) Substituent Effects
(c) Functional Group Additions
- Triazole and Fluorine Modifications : Compounds like the triazole-difluoromethyl analogue (CAS: 2044903-03-7) exhibit enhanced metabolic stability due to fluorine’s electronegativity and the triazole’s resistance to enzymatic degradation .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, also referred to as (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, is a compound with significant biological activity and potential applications in medicinal chemistry. Its structure, characterized by a pyrrolidine ring and a carboxylic acid functional group, suggests various interactions with biological targets.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.276 g/mol
- CAS Number : 1119512-35-4
- PubChem CID : 46941569
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its role in modulating biological pathways, particularly in the context of drug development and synthesis of bioactive molecules.
This compound is believed to interact with specific receptors or enzymes, influencing metabolic pathways. Its structural features allow it to serve as a prodrug or intermediate in synthesizing more complex pharmacophores.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. Results indicated that certain modifications enhanced its antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro. The mechanism was attributed to the modulation of apoptotic pathways, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
Study 3: Synthesis and Bioactivity Correlation
A comprehensive synthesis study highlighted the relationship between the structural modifications of pyrrolidine derivatives and their biological activities. It was found that the tert-butoxycarbonyl group significantly influenced the lipophilicity and solubility of the compounds, which correlated with enhanced bioavailability and activity in cellular assays .
Data Table: Biological Activity Summary
Q & A
Q. How to address discrepancies in reported melting points or solubility data for this compound?
- Methodology :
- Interlaboratory Comparisons : Validate purity via elemental analysis (C, H, N) and DSC to rule out impurities affecting physical properties.
- Polymorphism Screening : Use XRPD (X-ray Powder Diffraction) to identify crystalline forms that may alter melting points.
- Solubility Studies : Re-evaluate in standardized solvents (e.g., USP buffers) under controlled temperature and agitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
